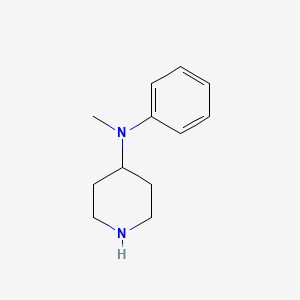

N-methyl-N-phenylpiperidin-4-amine

Description

BenchChem offers high-quality N-methyl-N-phenylpiperidin-4-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-methyl-N-phenylpiperidin-4-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

N-methyl-N-phenylpiperidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N2/c1-14(11-5-3-2-4-6-11)12-7-9-13-10-8-12/h2-6,12-13H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPNDZRDPOYGIMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCNCC1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00640809 | |

| Record name | N-Methyl-N-phenylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200413-57-6 | |

| Record name | N-Methyl-N-phenyl-4-piperidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=200413-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Methyl-N-phenylpiperidin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00640809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

N-methyl-N-phenylpiperidin-4-amine chemical properties

An In-depth Technical Guide to the Chemical Properties of N-methyl-N-phenylpiperidin-4-amine

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the chemical properties of N-methyl-N-phenylpiperidin-4-amine, a molecule of significant interest in synthetic and medicinal chemistry. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth insights into its synthesis, spectroscopic characterization, reactivity, and safe handling. The information presented herein is a synthesis of established literature and experimental data, designed to serve as a practical resource for laboratory applications.

Introduction

N-methyl-N-phenylpiperidin-4-amine is a disubstituted piperidine derivative with a molecular structure featuring a tertiary amine within the piperidine ring and a secondary amine in a side chain. Its strategic importance is underscored by its role as a potential precursor in the synthesis of various pharmacologically active compounds. A comprehensive understanding of its chemical properties is therefore crucial for its effective and safe utilization in research and development. This guide aims to provide a detailed exploration of these properties, grounded in established scientific principles and data.

Chemical and Physical Properties

The fundamental physical and chemical characteristics of N-methyl-N-phenylpiperidin-4-amine determine its behavior in various experimental settings. A summary of these properties is presented in the table below.

| Property | Value | Source |

| IUPAC Name | 1-methyl-N-phenylpiperidin-4-amine | [1] |

| CAS Number | 22261-94-5 | [1] |

| Molecular Formula | C₁₂H₁₈N₂ | [1] |

| Molecular Weight | 190.28 g/mol | [1] |

| Appearance | Clear, colorless to light orange/yellow liquid | [2] |

| Boiling Point | 62-64 °C at 1 mmHg | [2] |

| Density | 0.91 g/mL | [2] |

| Refractive Index | 1.4700-1.4740 | [2] |

| pKa | 9.92 ± 0.20 (Predicted) | [2] |

| SMILES | CN1CCC(CC1)NC2=CC=CC=C2 | [1] |

| InChI | InChI=1S/C12H18N2/c1-14-9-7-12(8-10-14)13-11-5-3-2-4-6-11/h2-6,12-13H,7-10H2,1H3 | [1] |

Synthesis and Purification

The synthesis of N-methyl-N-phenylpiperidin-4-amine can be achieved through various synthetic strategies. A common and efficient approach involves the reductive amination of N-methyl-4-piperidone with aniline. This method is favored for its high yield and operational simplicity.

Synthetic Workflow: Reductive Amination

Caption: A representative workflow for the synthesis of N-methyl-N-phenylpiperidin-4-amine via reductive amination.

Experimental Protocol

-

Reaction Setup: To a solution of N-methyl-4-piperidone (1.0 eq) in dichloromethane (DCM), add aniline (1.1 eq).

-

Addition of Reducing Agent: Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. The slow addition is crucial to control the reaction rate and prevent excessive heat generation.

-

Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with DCM.

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Spectroscopic Properties

The structural elucidation of N-methyl-N-phenylpiperidin-4-amine is confirmed through various spectroscopic techniques.

| Spectroscopic Technique | Characteristic Features |

| ¹H NMR | - Signals in the aromatic region (δ 6.5-7.5 ppm) corresponding to the phenyl group protons.- A singlet around δ 2.3 ppm for the N-methyl protons.- Multiplets in the aliphatic region (δ 1.5-3.0 ppm) for the piperidine ring protons. |

| ¹³C NMR | - Resonances in the aromatic region (δ 110-150 ppm) for the phenyl carbons.- A signal around δ 46 ppm for the N-methyl carbon.- Signals in the aliphatic region (δ 30-60 ppm) for the piperidine ring carbons. |

| IR Spectroscopy | - An N-H stretching band around 3400 cm⁻¹.- Aromatic C-H stretching bands just above 3000 cm⁻¹.- Aliphatic C-H stretching bands just below 3000 cm⁻¹.- A characteristic C-H stretch for the N-methyl group around 2780-2805 cm⁻¹.[3] |

| Mass Spectrometry | - A molecular ion peak (M⁺) at m/z 190.- Fragmentation patterns dominated by alpha-cleavage, leading to characteristic fragment ions.[4] |

Chemical Reactivity and Stability

N-methyl-N-phenylpiperidin-4-amine exhibits reactivity characteristic of both secondary and tertiary amines.

Key Reactions

Caption: Key chemical reactions of N-methyl-N-phenylpiperidin-4-amine.

-

Salt Formation: The basic nitrogen atoms readily react with acids to form stable salts, such as the hydrochloride salt. This is often utilized for purification and handling of the compound.

-

N-Acylation: The secondary amine can be acylated using acyl chlorides or anhydrides to form the corresponding amide.

-

N-Alkylation: The secondary amine can also undergo further alkylation with alkyl halides.

Stability and Storage

N-methyl-N-phenylpiperidin-4-amine is generally stable under standard laboratory conditions. However, it is advisable to store it in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[2] For long-term storage, refrigeration under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent degradation.[2]

Safety and Handling

It is imperative to handle N-methyl-N-phenylpiperidin-4-amine with appropriate safety precautions due to its potential hazards.

GHS Hazard Statements: [1]

-

H302: Harmful if swallowed.[1]

-

H315: Causes skin irritation.[1]

-

H319: Causes serious eye irritation.[1]

-

H335: May cause respiratory irritation.[1]

Precautionary Measures:

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[5]

-

Ventilation: Use only outdoors or in a well-ventilated area.[5]

-

Handling: Avoid breathing dust, fumes, gas, mist, vapors, or spray.[5] Wash hands and any exposed skin thoroughly after handling.[5] Do not eat, drink, or smoke when using this product.[5]

-

First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[5] If on skin, wash with plenty of water.[5] If inhaled, remove the person to fresh air and keep comfortable for breathing.[5] If swallowed, call a poison center or doctor if you feel unwell.[5]

Regulatory Status

It is important to note that N-phenylpiperidin-4-amine (4-anilinopiperidine), a closely related compound, is a List I chemical under the Controlled Substances Act in the United States, as it is a precursor in the synthesis of fentanyl.[6] Users of N-methyl-N-phenylpiperidin-4-amine should be aware of and comply with all applicable local, state, and federal regulations regarding its purchase, storage, and use.

Conclusion

N-methyl-N-phenylpiperidin-4-amine is a versatile chemical intermediate with well-defined chemical and physical properties. A thorough understanding of its synthesis, spectroscopic characteristics, reactivity, and safe handling procedures is essential for its effective application in research and development. The information provided in this guide serves as a comprehensive resource to facilitate the responsible and innovative use of this compound in the scientific community.

References

Sources

- 1. 1-methyl-N-phenylpiperidin-4-amine | C12H18N2 | CID 89642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1-Methylpiperidin-4-amine | 41838-46-4 [chemicalbook.com]

- 3. spectroscopyonline.com [spectroscopyonline.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 6. Federal Register :: Designation of Halides of 4-Anilinopiperidine as List I Chemicals [federalregister.gov]

An In-Depth Technical Guide to the Spectroscopic Data of N-methyl-N-phenylpiperidin-4-amine and Its Isomer

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for N-methyl-N-phenylpiperidin-4-amine, a molecule of significant interest in synthetic and medicinal chemistry. A critical aspect of this compound's characterization is the clear differentiation from its structural isomer, 1-methyl-N-phenylpiperidin-4-amine. This document will address both isomers to prevent ambiguity and provide a thorough reference for researchers. The spectroscopic techniques of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) will be detailed, offering insights into the structural elucidation of these compounds.

Structural Isomerism: A Critical Distinction

The nomenclature N-methyl-N-phenylpiperidin-4-amine can be ambiguous. Therefore, it is crucial to distinguish between the two possible isomers based on the position of the methyl group:

-

N-methyl-N-phenylpiperidin-4-amine (CAS 200413-57-6): In this isomer, the methyl group is attached to the nitrogen of the aniline moiety.

-

1-methyl-N-phenylpiperidin-4-amine (CAS 22261-9-5): Here, the methyl group is attached to the nitrogen within the piperidine ring.

This guide will present the spectroscopic data for both isomers, starting with the isomer where the methyl group is on the aniline nitrogen, as implied by the user's query.

Spectroscopic Analysis of N-methyl-N-phenylpiperidin-4-amine (CAS 200413-57-6)

Due to the limited availability of experimentally derived public data for this specific isomer, predicted spectroscopic data from established chemical databases will be utilized and clearly identified as such. This serves as a valuable reference for researchers in the absence of published experimental spectra.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Experimental Protocol:

A standard protocol for acquiring NMR spectra of small organic molecules would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the sample in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. The choice of solvent is critical to avoid obscuring analyte signals.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence. Key parameters include a sufficient number of scans to achieve a good signal-to-noise ratio, a spectral width covering the expected chemical shift range (typically 0-12 ppm for organic molecules), and a relaxation delay of 1-5 seconds.

-

¹³C NMR Acquisition: Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

Predicted ¹H NMR Data:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.2-7.4 | m | 2H | Ar-H (meta) |

| ~6.8-7.0 | m | 3H | Ar-H (ortho, para) |

| ~3.5-3.7 | m | 1H | CH-N (piperidine) |

| ~3.0-3.2 | m | 2H | CH₂-N (piperidine, axial) |

| ~2.9 | s | 3H | N-CH₃ |

| ~2.6-2.8 | m | 2H | CH₂-N (piperidine, equatorial) |

| ~1.8-2.0 | m | 2H | CH₂ (piperidine, axial) |

| ~1.6-1.8 | m | 2H | CH₂ (piperidine, equatorial) |

Predicted ¹³C NMR Data:

| Chemical Shift (ppm) | Assignment |

| ~148 | Ar-C (C-N) |

| ~129 | Ar-CH (meta) |

| ~119 | Ar-CH (para) |

| ~115 | Ar-CH (ortho) |

| ~55 | CH-N (piperidine) |

| ~48 | CH₂-N (piperidine) |

| ~40 | N-CH₃ |

| ~32 | CH₂ (piperidine) |

Interpretation:

The ¹H NMR spectrum is expected to show distinct regions for the aromatic protons of the phenyl group and the aliphatic protons of the piperidine ring. The N-methyl group should appear as a sharp singlet. The ¹³C NMR spectrum will reflect the different carbon environments, with the aromatic carbons appearing downfield and the aliphatic carbons upfield.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol:

-

Sample Preparation: For a solid sample, a common method is to prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used with a minimal amount of sample placed directly on the crystal.

-

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum is recorded first and automatically subtracted from the sample spectrum.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3050-3020 | Medium-Weak | C-H stretch (aromatic) |

| 2950-2800 | Medium-Strong | C-H stretch (aliphatic) |

| ~1600, ~1500 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1350 | Medium | C-N stretch (aromatic amine) |

| ~1200 | Medium | C-N stretch (aliphatic amine) |

| 750-700, 690-650 | Strong | C-H bend (aromatic, monosubstituted) |

Interpretation:

The IR spectrum will be characterized by the aromatic C-H and C=C stretching vibrations, as well as the aliphatic C-H stretches from the piperidine and methyl groups. The C-N stretching vibrations for both the aromatic and aliphatic amines will also be present.

Mass Spectrometry (MS)

MS provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol:

-

Ionization: Electrospray ionization (ESI) is a suitable method for this type of molecule, as it is a soft ionization technique that typically produces a prominent protonated molecular ion [M+H]⁺.

-

Mass Analysis: A quadrupole or time-of-flight (TOF) mass analyzer can be used to separate the ions based on their mass-to-charge ratio (m/z).

-

Data Acquisition: The mass spectrum is recorded, showing the relative abundance of different ions.

Expected Mass Spectrum:

-

Molecular Ion (M⁺) or [M+H]⁺: The molecular weight of N-methyl-N-phenylpiperidin-4-amine is 190.28 g/mol . Therefore, the mass spectrum should show a prominent peak at m/z 190 or 191.

-

Major Fragments: Fragmentation may occur at the C-N bonds. Expected fragments would include the loss of the methyl group, and cleavage of the piperidine ring.

Spectroscopic Analysis of 1-methyl-N-phenylpiperidin-4-amine (CAS 22261-9-5)

For this isomer, more experimental data is publicly available, providing a more concrete reference.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Experimental ¹³C NMR Data:

| Chemical Shift (ppm) | Assignment |

| 147.9 | Ar-C (C-N) |

| 129.2 | Ar-CH (meta) |

| 116.8 | Ar-CH (para) |

| 113.0 | Ar-CH (ortho) |

| 55.2 | CH₂-N (piperidine) |

| 50.8 | CH-N (piperidine) |

| 46.5 | N-CH₃ |

| 32.5 | CH₂ (piperidine) |

Interpretation:

The key difference in the NMR spectra of this isomer compared to the other is the chemical shift of the N-methyl group. In this case, the methyl group is on an aliphatic amine and will have a different chemical shift than a methyl group on an aromatic amine. The piperidine ring protons and carbons will also be in a different chemical environment due to the N-methylation.

Infrared (IR) Spectroscopy

Experimental IR Data:

The NIST Chemistry WebBook provides an IR spectrum for the parent compound, N-phenyl-4-piperidinamine, which can be used as a reference. The spectrum for the 1-methylated derivative is expected to be similar, with the addition of signals related to the methyl group.

Expected IR Absorption Bands:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3360 | Medium | N-H stretch (secondary amine) |

| 3050-3020 | Medium-Weak | C-H stretch (aromatic) |

| 2950-2800 | Medium-Strong | C-H stretch (aliphatic) |

| ~2780 | Medium-Weak | C-H stretch (N-CH₃) |

| ~1600, ~1500 | Medium-Strong | C=C stretch (aromatic ring) |

| ~1315 | Medium | C-N stretch (aromatic amine) |

| ~1240 | Medium | C-N stretch (aliphatic amine) |

| 750-700, 690-650 | Strong | C-H bend (aromatic, monosubstituted) |

Interpretation:

A key feature for this isomer would be the presence of an N-H stretch for the secondary amine, which would be absent in the other isomer. Additionally, a characteristic C-H stretch for the N-CH₃ group on a saturated ring may be observed around 2780 cm⁻¹.

Mass Spectrometry (MS)

Experimental Mass Spectrum Data:

-

Molecular Ion (M⁺): m/z 190

-

Major Fragments: Prominent fragments are often observed at m/z 91 (tropylium ion from the phenyl group) and fragments resulting from the cleavage of the piperidine ring.

Visualization of Structures and Workflows

To aid in the understanding of the molecular structures and the experimental processes, the following diagrams are provided.

Caption: 2D structures of the two isomers of N-methyl-N-phenylpiperidin-4-amine.

Caption: General workflow for spectroscopic analysis.

Conclusion

The accurate characterization of N-methyl-N-phenylpiperidin-4-amine requires careful consideration of its structural isomerism. This guide provides a framework for distinguishing between the two isomers using NMR, IR, and MS. While experimental data for N-methyl-N-phenylpiperidin-4-amine (methyl on the aniline nitrogen) is not widely available in public repositories, the predicted data and the experimental data for the 1-methyl isomer offer valuable reference points for researchers. It is recommended that for unambiguous identification, a full suite of spectroscopic analyses be performed and compared with the data presented herein.

References

-

PubChem. N-methyl-N-phenylpiperidin-4-amine. National Center for Biotechnology Information. [Link]

-

PubChem. 1-methyl-N-phenylpiperidin-4-amine. National Center for Biotechnology Information. [Link]

-

NIST. N-Phenyl-4-piperidinamine. in NIST Chemistry WebBook, NIST Standard Reference Database Number 69, eds. Linstrom, P.J. and Mallard, W.G. National Institute of Standards and Technology. [Link]

An In-Depth Technical Guide to N-methyl-N-phenylpiperidin-4-amine: Synthesis, Characterization, and Application as a Controlled Chemical Intermediate

Disclaimer: N-methyl-N-phenylpiperidin-4-amine and its structural analogs, such as N-phenylpiperidin-4-amine (4-AP), are regulated as List I chemicals or controlled precursor substances in many jurisdictions, including the United States, the European Union, and China, due to their use in the illicit synthesis of fentanyl and its analogs.[1][2][3][4] This guide is intended solely for professionals in research, drug development, and forensic science within a legally compliant and regulated framework. The information herein must be used in strict accordance with all applicable laws and institutional safety protocols.

Introduction and Strategic Importance

N-methyl-N-phenylpiperidin-4-amine, also known as 4-anilino-1-methylpiperidine, is a tertiary amine belonging to the 4-anilinopiperidine class of compounds. While it may have applications in legitimate research for the development of novel therapeutics, its primary significance in the scientific and regulatory landscape stems from its position as a direct precursor or intermediate in the synthesis of potent synthetic opioids, most notably analogs of fentanyl.

The core 4-anilinopiperidine scaffold is the foundational structural element of fentanyl. The synthesis route known as the "Gupta method" utilizes N-phenylpiperidin-4-amine (4-AP) as a key starting material to produce 4-anilino-N-phenethylpiperidine (ANPP), the immediate precursor to fentanyl.[1][2] N-methyl-N-phenylpiperidin-4-amine is the N-methylated derivative of 4-AP and serves a similar role in accessing N-methylated fentanyl analogs or can be a starting point for other chemical modifications. Understanding its synthesis, properties, and chemical reactivity is therefore critical for law enforcement, forensic chemists, and researchers developing countermeasures or detection methods for controlled substances.

Physicochemical and Spectroscopic Profile

Accurate identification of N-methyl-N-phenylpiperidin-4-amine relies on a combination of its physical properties and spectroscopic data. The following tables summarize its key identifiers and characteristics based on information from authoritative chemical databases.[5]

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | 1-methyl-N-phenylpiperidin-4-amine | PubChem[5] |

| CAS Number | 22261-94-5 | PubChem[5] |

| Molecular Formula | C₁₂H₁₈N₂ | PubChem[5] |

| Molecular Weight | 190.28 g/mol | PubChem[5] |

| Canonical SMILES | CN1CCC(CC1)NC2=CC=CC=C2 | PubChem[5] |

| Appearance | Crystalline solid (predicted/typical for analogs) | [6] |

| pKa | 9.83 ± 0.10 (Predicted) | [6] |

Table 2: Spectroscopic Data for Characterization

| Technique | Description of Expected Data |

| GC-MS | Gas Chromatography-Mass Spectrometry provides the retention time for separation and a mass spectrum showing the molecular ion peak (m/z = 190) and a characteristic fragmentation pattern useful for definitive identification.[5] |

| ¹H NMR | Proton Nuclear Magnetic Resonance spectroscopy reveals the chemical environment of all hydrogen atoms, including characteristic signals for the N-methyl group, the piperidine ring protons, and the aromatic protons of the phenyl group. |

| ¹³C NMR | Carbon-13 NMR provides signals for each unique carbon atom in the molecule, confirming the carbon skeleton.[5] |

| FTIR | Fourier-Transform Infrared spectroscopy shows characteristic absorption bands for N-H stretching (if secondary amine impurity is present), C-H stretching (aliphatic and aromatic), C-N stretching, and aromatic C=C bending vibrations.[5] |

Synthesis Pathway: Reductive Amination

The most common and logical laboratory-scale synthesis of N-methyl-N-phenylpiperidin-4-amine involves a two-step process starting from a commercially available, protected piperidone derivative. The key transformation is a reductive amination, a cornerstone reaction in amine synthesis that forms a new C-N bond by reacting a carbonyl compound with an amine in the presence of a reducing agent.[7][8]

The causality behind this multi-step approach is rooted in selectivity and control. Using a Boc-protected piperidone prevents unwanted side reactions at the piperidine nitrogen. Reductive amination is chosen for its efficiency and high yields in forming the C-N bond between the piperidone and aniline. The final methylation step is a standard alkylation reaction.

Diagram: Synthetic Workflow

Caption: Acylation of the intermediate to form a potent opioid structure.

This acylation is typically achieved by reacting the precursor with propionyl chloride or propionic anhydride in the presence of a base. The lone pair of electrons on the anilino nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent to form the final amide bond, resulting in the N-propanoyl group characteristic of fentanyl-class compounds.

Analytical Characterization Workflow

Confirming the identity and purity of a synthesized batch of N-methyl-N-phenylpiperidin-4-amine is a critical step for quality control and forensic analysis. A multi-step analytical workflow ensures unambiguous identification.

Diagram: Analytical Workflow

Caption: A standard workflow for the analytical confirmation of the target compound.

This workflow provides orthogonal data points:

-

GC-MS: Confirms purity (single peak) and provides the molecular weight and a fragmentation fingerprint.

-

NMR: Provides definitive structural confirmation by showing the connectivity of atoms.

-

FTIR: Confirms the presence of expected functional groups and the absence of starting materials (e.g., carbonyl C=O from piperidone).

Safety, Handling, and Regulatory Status

N-methyl-N-phenylpiperidin-4-amine and its analogs are hazardous materials and must be handled with extreme caution. [5][9]

Table 3: GHS Hazard Information

| Hazard Code | Statement | Class |

| H302 | Harmful if swallowed | Acute Toxicity, Oral (Cat. 4) [5] |

| H315 | Causes skin irritation | Skin Irritation (Cat. 2) [5] |

| H319 | Causes serious eye irritation | Eye Irritation (Cat. 2A) [5] |

| H335 | May cause respiratory irritation | STOT SE (Cat. 3) [5] |

Handling Precautions:

-

Engineering Controls: Use only in a certified chemical fume hood.

-

Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles. [10]* Handling: Avoid all personal contact, including inhalation of dust or fumes. Do not eat, drink, or smoke in the handling area. [10][11]Keep containers tightly sealed when not in use.

-

Storage: Store in a cool, dry, well-ventilated, and secure location, segregated from incompatible materials like strong oxidizing agents.

Regulatory Status:

-

United States: The parent compound, N-phenylpiperidin-4-amine (4-AP), and its salts, amides, and carbamates are designated as List I chemicals under the Controlled Substances Act by the Drug Enforcement Administration (DEA). [1][2]As a close derivative, N-methyl-N-phenylpiperidin-4-amine would likely be treated with similar regulatory scrutiny.

-

European Union: 4-AP is a scheduled substance under Regulation (EC) No 273/2004, placing it under strict monitoring and control measures. [4][12]* China: As of September 1, 2024, N-phenylpiperidin-4-amine is managed as a Category II precursor chemical. [3]

Conclusion

N-methyl-N-phenylpiperidin-4-amine is a compound of significant interest primarily due to its role as a versatile intermediate in the synthesis of controlled opioid substances. Its preparation via reductive amination is a straightforward but hazardous process that requires stringent safety controls. The well-defined analytical profile of this compound allows for its unambiguous identification in forensic and research settings. Due to its classification as a controlled substance precursor in major global jurisdictions, all activities involving its synthesis, handling, and distribution are subject to strict legal and regulatory requirements.

References

-

PubChem. (n.d.). 1-methyl-N-phenylpiperidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

-

Federal Register. (2023, April 14). Designation of Halides of 4-Anilinopiperidine as List I Chemicals. Retrieved from [Link]

-

Federal Register. (2023, October 31). Designation of Halides of 4-Anilinopiperidine as List I Chemicals. Retrieved from [Link]

-

PubChem. (n.d.). N-methyl-N-phenylpiperidin-4-amine. National Center for Biotechnology Information. Retrieved from [Link]

- Google Patents. (n.d.). CN102249986A - The preparation method of N-phenethyl-4-anilinopiperidine.

-

CIRS Group. (2024, August 23). Seven Substances Added to the Administration of Precursor Chemicals in China. Retrieved from [Link]

- Google Patents. (n.d.). US20040171837A1 - Method for preparing 4-amino-4-phenylpiperidines.

-

EUR-Lex. (2023, January 31). Commission Delegated Regulation (EU) 2023/196. Official Journal of the European Union. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

-

International Narcotics Control Board. (n.d.). List of Precursors and chemicals Frequently used in the illicit manufacture of narcotic drugs and psychotropic substances. Retrieved from [Link]

-

ResearchGate. (n.d.). Efficient and Mild Procedure for Reductive Methylation of Amines Using N-Methylpiperidine Zinc Borohydride. Request PDF. Retrieved from [Link]

-

Drug Enforcement Administration. (2021). Precursor Chemical Trends. Retrieved from [Link]

-

Publications Office of the European Union. (2023, January 31). Commission Delegated Regulation (EU) 2023/196. Retrieved from [Link]

-

Chad's Prep. (2018, September 21). 22.4e Synthesis of Amines Reductive Amination. YouTube. Retrieved from [Link]

-

Health Canada. (n.d.). Fentanyl Precursors New and Emerging Drug Threats in Canada. Retrieved from [Link]

-

Cheméo. (n.d.). Chemical Properties of N-Phenyl-4-piperidinamine (CAS 23056-29-3). Retrieved from [Link]

-

ChemRxiv. (n.d.). Efficient, green, and renewable N-di-methylation synthesis of amines by a novel nano-catalyst of Ni. Retrieved from [Link]

-

JD Supra. (2023, April 17). DEA Proposed Rule: Designation of Halides of 4-Anilinopiperidine as List I Chemicals. Retrieved from [Link]

-

UNODC. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Retrieved from [Link]

-

PubChem. (n.d.). N-Methyl-4-phenyl-4-piperidinamine. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. Federal Register :: Designation of Halides of 4-Anilinopiperidine as List I Chemicals [federalregister.gov]

- 2. Federal Register :: Designation of Halides of 4-Anilinopiperidine as List I Chemicals [federalregister.gov]

- 3. Seven Substances Added to the Administration of Precursor Chemicals in China - Regulatory News - Chemicals - CIRS Group [cirs-group.com]

- 4. eur-lex.europa.eu [eur-lex.europa.eu]

- 5. 1-methyl-N-phenylpiperidin-4-amine | C12H18N2 | CID 89642 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. N-phenylpiperidin-4-amine | 23056-29-3 [chemicalbook.com]

- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 8. researchgate.net [researchgate.net]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. fishersci.com [fishersci.com]

- 12. eur-lex.europa.eu [eur-lex.europa.eu]

The N-methyl-N-phenylpiperidin-4-amine Scaffold: A Privileged Core in Modern Drug Discovery

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The N-methyl-N-phenylpiperidin-4-amine core represents a quintessential "privileged scaffold" in medicinal chemistry. Its inherent conformational rigidity, combined with strategically positioned vectors for chemical modification, has established it as a foundational element in the design of high-affinity ligands for a diverse range of biological targets. While its historical and most prominent association is with the potent µ-opioid receptor agonists of the fentanyl class, its utility extends far beyond, with emerging applications in kinase inhibition, antiviral discovery, and the modulation of other central nervous system (CNS) targets. This guide provides a comprehensive technical overview of the scaffold, delving into its chemical synthesis, key structure-activity relationships (SAR), and its application across multiple therapeutic areas. We will explore the causal reasoning behind synthetic choices and provide detailed, actionable protocols for the synthesis and evaluation of compounds based on this versatile core, empowering researchers to leverage its full potential in their drug discovery programs.

The Strategic Value of the N-methyl-N-phenylpiperidin-4-amine Core

The effectiveness of a scaffold is determined by its ability to present key pharmacophoric elements in a defined three-dimensional space, facilitating precise interactions with a biological target. The N-methyl-N-phenylpiperidin-4-amine scaffold excels in this regard due to a confluence of structural and chemical properties.

-

Structural Pre-organization: The piperidine ring exists predominantly in a stable chair conformation. This rigidity reduces the entropic penalty upon binding to a target, often leading to higher affinity.

-

Three-Dimensional Vectoriality: The scaffold offers three primary, spatially distinct points for diversification:

-

The Piperidine Nitrogen (N1): This basic nitrogen is a critical interaction point, often forming a salt bridge with an acidic residue (e.g., Aspartic acid) in the target protein, a key interaction for many GPCRs[1]. Its substitution allows for the exploration of deep pockets within a binding site and can significantly modulate pharmacokinetics.

-

The Aniline Nitrogen (N4): This nitrogen and its substituents project equatorially from the piperidine chair. Acylation or alkylation at this position allows for the exploration of different sub-pockets and the introduction of additional hydrogen bond donors or acceptors.

-

The Phenyl Ring: This aromatic ring provides a platform for a wide range of substitutions (e.g., halides, alkyls, methoxy groups) to probe hydrophobic and electronic interactions within the binding site and to fine-tune ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

-

-

Favorable Physicochemical Properties: The scaffold occupies a desirable region of chemical space. Its moderate lipophilicity and the presence of basic nitrogens generally confer good solubility and membrane permeability, foundational characteristics for drug-like molecules.

The interplay of these features makes the N-methyl-N-phenylpiperidin-4-amine core a powerful starting point for library design, enabling the rapid generation of diverse yet structurally related molecules capable of interacting with a wide array of protein families.

Caption: Logical relationship of scaffold attributes to its privileged status.

Synthesis of the Core Scaffold and its Derivatives

The construction of the N-methyl-N-phenylpiperidin-4-amine scaffold and its analogs is primarily achieved through robust and well-established synthetic methodologies. The choice of a specific route often depends on the desired substitution pattern and the scale of the synthesis.

Core Synthesis via Reductive Amination

The most common and efficient method for creating the 4-anilinopiperidine core is the reductive amination between a suitable 4-piperidone derivative and aniline.

Workflow: Synthesis of N-phenylpiperidin-4-amine

Caption: Synthetic workflow for the core N-phenylpiperidin-4-amine.

Detailed Protocol: Synthesis of N-phenylpiperidin-4-amine (6) [2]

-

Step A: Reductive Amination. To a solution of 1-Boc-4-piperidone (1.0 eq) and aniline (1.1 eq) in dichloroethane (DCE, ~0.2 M), add acetic acid (AcOH, 1.5 eq). Stir the mixture at room temperature for 1 hour.

-

Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 15 minutes. Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent ideal for reductive aminations; it is less reactive towards the starting ketone than other hydrides, allowing for the formation of the intermediate iminium ion prior to reduction, which minimizes side reactions.

-

Stir the reaction mixture at room temperature overnight (approx. 16 hours).

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with dichloromethane (DCM, 2x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 1-Boc-4-(phenylamino)piperidine. This intermediate can often be used in the next step without further purification.

-

Step B: Boc Deprotection. Dissolve the crude intermediate from Step A in DCM (~0.2 M).

-

Add trifluoroacetic acid (TFA, 10 eq) dropwise at 0 °C. Causality Note: Strong acids like TFA are required to cleave the stable tert-butyloxycarbonyl (Boc) protecting group. The excess acid ensures complete and rapid deprotection.

-

Allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC or LC-MS until the starting material is fully consumed.

-

Concentrate the reaction mixture under reduced pressure. Dissolve the residue in DCM and wash with saturated aqueous NaHCO₃ until the aqueous layer is basic.

-

Extract the aqueous layer with DCM (2x). Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield N-phenylpiperidin-4-amine, which can be purified by column chromatography if necessary.

N-Methylation: The Eschweiler-Clarke Reaction

To install the titular methyl group onto the aniline nitrogen, the Eschweiler-Clarke reaction is a classic and highly effective method. This reaction uses formic acid and formaldehyde to reductively methylate a primary or secondary amine.

Detailed Protocol: Synthesis of N-methyl-N-phenylpiperidin-4-amine

-

To a solution of N-phenylpiperidin-4-amine (1.0 eq) in formic acid (5-10 eq), add aqueous formaldehyde (37% solution, 5-10 eq).

-

Heat the mixture to 80-100 °C and stir for 2-4 hours, monitoring the reaction progress by TLC or LC-MS. Causality Note: The reaction proceeds via the formation of an iminium ion from the amine and formaldehyde, which is then reduced in situ by formate (from formic acid). The use of both reagents as the solvent and reactant drives the reaction to completion.

-

Cool the reaction mixture to room temperature and carefully basify with a cold aqueous solution of sodium hydroxide (NaOH) to pH > 10.

-

Extract the product with an organic solvent such as ethyl acetate or DCM (3x).

-

Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography to afford pure N-methyl-N-phenylpiperidin-4-amine.

Therapeutic Applications and Structure-Activity Relationships (SAR)

The true power of the scaffold is revealed through the analysis of its derivatives and their interactions with various biological targets.

Opioid Receptor Modulation: The Fentanyl Archetype

The most well-documented application of this scaffold is in the field of µ-opioid receptor (MOR) agonists. Fentanyl and its analogs are exemplars of how modifications to the core structure dramatically influence potency and pharmacological profile.

Key SAR Insights for MOR Agonists:

-

Piperidine N1-Substitution: The N-phenethyl group of fentanyl is critical for high affinity. Molecular modeling studies show this group occupies a hydrophobic pocket in the MOR binding site[3]. Replacing it with smaller alkyl groups or removing it entirely drastically reduces potency[3].

-

Aniline N4-Acylation: The N-propanoyl group is optimal for MOR affinity within the fentanyl series. This group forms crucial interactions within the binding pocket.

-

Piperidine Ring Substitution: Introduction of a methyl group at the 3-position of the piperidine ring can have profound stereospecific effects on potency. For instance, cis-3-methylfentanyl is significantly more potent than its trans-diastereomer and fentanyl itself, highlighting the precise conformational requirements of the receptor[1].

-

Aniline Ring Substitution: Halogenation of the aniline ring is a common strategy in the illicit synthesis of fentanyl analogs, indicating that this position is tolerant to substitution and can be used to modulate properties like lipophilicity[4][5].

| Compound | R1 (N-substituent) | R2 (Piperidine 3-position) | R4 (Anilide N-acyl group) | Ki (nM) for MOR | Relative Potency (Morphine=1) |

| Fentanyl | Phenethyl | H | Propanoyl | 1.2 - 1.4 | ~100x |

| Sufentanil | 2-(2-thienyl)ethyl | H | Propanoyl | 0.14 | ~500-1000x |

| Alfentanil | (4-ethyl-4,5-dihydro-5-oxo-1H-tetrazol-1-yl)ethyl | H | Propanoyl | ~1.1 | ~20-25x |

| cis-3-Methylfentanyl Analog (cis-42) | 2-(2-thienyl)ethyl | cis-CH₃ | Methoxyacetyl | N/A | ~13,000x |

Data compiled from multiple sources, relative potencies are approximate.[1][6]

Kinase Inhibition: An Emerging Frontier

While less explored than its role in GPCR modulation, the N-phenyl-4-aminopiperidine scaffold and its close relatives are emerging as viable cores for kinase inhibitors. Kinase inhibitors often require a "hinge-binding" motif (typically a nitrogen-containing heterocycle) and a scaffold that can project substituents into the ATP-binding pocket. The anilinopyrimidine scaffold is a well-known hinge-binder, and the N-phenyl-N-phenylpiperidin-4-amine core can be seen as a related structure.

A series of N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives, which incorporate a related 4-anilinopyrimidine motif, were found to be selective inhibitors of the class III receptor tyrosine kinase (RTK) family, including FLT3[2][7]. This suggests that by modifying the aniline nitrogen substituent, the scaffold can be adapted from a GPCR-directed structure to a kinase hinge-binder.

Hypothetical Kinase Binding Mode

Caption: Putative binding mode of a piperidine-containing kinase inhibitor.

In one study, a series of 1-H-pyrazole-3-carboxamide derivatives incorporating a 4-((4-methylpiperazin-1-yl)methyl)phenyl moiety showed potent inhibitory activity against FLT3 and various CDKs, with IC₅₀ values in the nanomolar range[8]. While not a direct N-phenyl-N-methylpiperidin-4-amine analog, this demonstrates the utility of the N-substituted piperidine/piperazine connected to a phenyl ring as a key component for achieving high potency in kinase inhibition.

| Compound ID | Target Kinase | IC₅₀ (nM) | Cell Line | GI₅₀ (nM) |

| Compound 34f | FLT3-ITD | 4 | MV4-11 | 7 |

| Compound 34f | FLT3-D835Y | 1 | MOLM-13 | 9 |

| FN-1501 | FLT3 | <10 | MV4-11 | 8 |

| FN-1501 | CDK2/E | <10 | A549 | 110 |

Data from related scaffolds showing the utility of the N-aryl piperidine/piperazine motif.[8][9]

Antiviral Applications

The application of piperidine-containing scaffolds in antiviral drug discovery is an active area of research. Derivatives of N-substituted piperidines have demonstrated activity against various viruses, including influenza A[3][9]. While specific data for N-methyl-N-phenylpiperidin-4-amine is sparse in this area, related structures have shown promise. For example, certain 4-(phenylamino) derivatives of pyrazolopyridine have exhibited activity against Herpes simplex virus (HSV-1) and other viruses with EC₅₀ values in the low micromolar range[10]. This suggests that the core scaffold can serve as a starting point for the design of novel antiviral agents.

Experimental Protocols for Pharmacological Evaluation

To assess the biological activity of newly synthesized derivatives, a robust set of in vitro assays is essential. The following protocols provide a validated framework for evaluating compounds targeting opioid receptors and protein kinases.

Protocol: Mu-Opioid Receptor (MOR) Radioligand Binding Assay

This competitive binding assay determines the affinity (Ki) of a test compound for the MOR by measuring its ability to displace a known radiolabeled ligand.

Principle: The assay measures the competition between a constant concentration of a high-affinity radioligand (e.g., [³H]-DAMGO) and varying concentrations of the unlabeled test compound for binding to membranes prepared from cells expressing the MOR.

Materials:

-

Receptor Source: Cell membranes from CHO or HEK293 cells stably expressing the human mu-opioid receptor (hMOR).

-

Radioligand: [³H]-DAMGO (a potent and selective MOR agonist).

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Non-specific Binding Control: Naloxone (10 µM).

-

Filtration Plate: 96-well GF/B filter plates.

-

Scintillation Cocktail and a Microplate Scintillation Counter .

Step-by-Step Procedure: [11]

-

Compound Preparation: Prepare a stock solution of the test compound in 100% DMSO. Perform a serial dilution in assay buffer to achieve a range of final assay concentrations (e.g., from 10 pM to 100 µM).

-

Assay Plate Setup: In a 96-well plate, combine in a final volume of 200 µL:

-

50 µL of assay buffer (for total binding) or 10 µM Naloxone (for non-specific binding).

-

50 µL of the test compound dilution.

-

50 µL of [³H]-DAMGO (at a final concentration near its Kd, e.g., 1 nM).

-

50 µL of hMOR cell membranes (typically 5-15 µg of protein per well).

-

-

Incubation: Incubate the plate at 25 °C for 60-90 minutes with gentle shaking to reach equilibrium.

-

Filtration: Rapidly filter the contents of the plate through the GF/B filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound.

-

Washing: Wash the filters three times with 200 µL of ice-cold assay buffer to remove any remaining unbound radioligand.

-

Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.

-

Data Analysis:

-

Calculate the percent inhibition at each concentration of the test compound: % Inhibition = 100 * (1 - [(CPMSample - CPMNon-specific) / (CPMTotal - CPMNon-specific)]).

-

Plot the percent inhibition against the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific binding).

-

Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Protocol: In Vitro Kinase Inhibition Assay (Radiometric)

This assay measures the ability of a compound to inhibit the activity of a specific protein kinase by quantifying the transfer of a radiolabeled phosphate from [γ-³²P]-ATP to a substrate peptide or protein.

Principle: Kinase activity is directly proportional to the amount of ³²P incorporated into the substrate. An inhibitor will reduce this incorporation in a dose-dependent manner.

Materials:

-

Enzyme: Purified recombinant target kinase (e.g., FLT3, CDK2).

-

Substrate: A specific peptide or protein substrate for the kinase (e.g., α-casein for CK1)[7].

-

Radiolabel: [γ-³²P]-ATP.

-

Kinase Reaction Buffer: 25 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 0.1 mM EDTA, 2 mM DTT.

-

ATP Solution: A stock solution of non-radiolabeled ATP.

-

Stopping Solution: 3% Phosphoric acid or 5x SDS loading buffer[7].

-

Filter Paper (e.g., P81 phosphocellulose) or SDS-PAGE equipment.

-

Scintillation Counter or Autoradiography equipment .

Step-by-Step Procedure: [7][12]

-

Compound Preparation: Prepare serial dilutions of the test compound in DMSO, then further dilute into the kinase reaction buffer.

-

Assay Plate Setup: In a 96-well plate, combine the following:

-

The test compound at various concentrations.

-

The kinase enzyme at a predetermined optimal concentration.

-

The peptide/protein substrate.

-

-

Initiation: Start the reaction by adding a mixture of non-radiolabeled ATP (at a concentration near its Km for the enzyme) and [γ-³²P]-ATP. The final reaction volume is typically 15-25 µL.

-

Incubation: Incubate the plate at 30 °C for a fixed period (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.

-

Termination: Stop the reaction by adding the stopping solution.

-

Separation & Detection (Filter Paper Method):

-

Spot a portion of the reaction mixture onto P81 phosphocellulose filter paper.

-

Wash the paper multiple times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]-ATP.

-

Dry the paper and measure the remaining radioactivity using a scintillation counter.

-

-

Separation & Detection (SDS-PAGE Method): [7]

-

If using a protein substrate, add SDS loading buffer to stop the reaction.

-

Separate the proteins by SDS-PAGE.

-

Stain the gel (e.g., with Coomassie Blue) to visualize protein bands.

-

Visualize the radiolabeled protein substrate by autoradiography.

-

For quantification, excise the substrate band from the gel and measure the radioactivity via Cherenkov counting[7].

-

-

Data Analysis:

-

Determine the kinase activity at each inhibitor concentration relative to a no-inhibitor control.

-

Plot the percent inhibition versus the logarithm of the inhibitor concentration.

-

Fit the data to a dose-response curve to calculate the IC₅₀ value.

-

Conclusion and Future Directions

The N-methyl-N-phenylpiperidin-4-amine scaffold has firmly established its value in medicinal chemistry, anchored by its success in the development of potent opioid analgesics. Its synthetic tractability and inherent structural features make it a highly attractive starting point for drug discovery campaigns. The true potential of this "privileged" core, however, lies in its application to a broader range of biological targets. Emerging evidence of its utility in kinase inhibition and other therapeutic areas signals a promising future.

Future efforts should focus on:

-

Systematic Library Synthesis: Expanding the chemical space around the core with diverse and novel substituents to probe interactions with a wider array of protein families.

-

Structure-Based Design: Leveraging computational tools and the growing number of publicly available protein crystal structures to rationally design derivatives with enhanced potency and selectivity for non-opioid targets.

-

ADME Optimization: Proactively designing analogs with improved metabolic stability and pharmacokinetic profiles to increase the likelihood of clinical success.

By combining established synthetic wisdom with modern drug design principles, the N-methyl-N-phenylpiperidin-4-amine scaffold will undoubtedly continue to be a source of novel and impactful therapeutic agents.

References

-

Designation of Halides of 4-Anilinopiperidine as List I Chemicals. (2023). Federal Register. [Link]

-

Designation of Halides of 4-Anilinopiperidine as List I Chemicals. (2023). Federal Register. [Link]

-

Designation of 4-Piperidone as a List I Chemical. Regulations.gov. [Link]

-

Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. (2021). Frontiers in Chemistry. [Link]

-

Antiviral assay. Bio-protocol. [Link]

-

Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. (2021). Pharmaceuticals. [Link]

-

Synthesis and antiviral activity of new 4-(phenylamino)/4-[(methylpyridin-2-yl)amino]-1-phenyl-1 H -pyrazolo[3,4- b ]pyridine-4-carboxylic acids derivatives. ResearchGate. [Link]

-

Structure Activity Relationship of N-Substituted Phenyldihydropyrazolones Against Trypanosoma cruzi Amastigotes. (2021). Frontiers. [Link]

-

A comprehensive procedure for antiviral inhibitor discovery using EV71 as an example. (2015). Virology Journal. [Link]

-

Predicting opioid receptor binding affinity of pharmacologically unclassified designer substances using molecular docking. (2018). PLOS ONE. [Link]

-

Synthesis, Pharmacological Characterization and QSAR Modelling of 4-Phenylpiperidines and 4-Phenylpiperazines. SciSpace. [Link]

-

Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. (1992). Journal of Medicinal Chemistry. [Link]

-

Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. (2015). Molecules. [Link]

-

In Vitro Antiviral Screening assay Against Viruses of Pandemic Potential. Protocols.io. [Link]

-

In vitro kinase assay v1. ResearchGate. [Link]

-

Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine aurora kinase inhibitors. (2010). Journal of Medicinal Chemistry. [Link]

-

Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives. (2017). Medicinal Chemistry Research. [Link]

-

Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia. (2017). Journal of Medicinal Chemistry. [Link]

-

Design, Synthesis, and Pharmacological Activity of the N-(4-(1H-1,2,4-Triazol-1-yl)phenyl)-substituted-amide Derivatives. (2022). Molecules. [Link]

-

Inhibition of FLT3-ITD Kinase in Acute Myeloid Leukemia by New Imidazo[1,2‑b]pyridazine Derivatives Identified by Scaffold Hop. (2023). Journal of Medicinal Chemistry. [Link]

Sources

- 1. Frontiers | Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol−4-yl-Methylaniline Derivatives [frontiersin.org]

- 2. regulations.gov [regulations.gov]

- 3. Search for Antiviral Preparations in Series of New Derivatives of N-Substituted Piperidines - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Federal Register :: Designation of Halides of 4-Anilinopiperidine as List I Chemicals [federalregister.gov]

- 5. Federal Register :: Designation of Halides of 4-Anilinopiperidine as List I Chemicals [federalregister.gov]

- 6. benchchem.com [benchchem.com]

- 7. Molecular Modeling Studies of N-phenylpyrimidine-4-amine Derivatives for Inhibiting FMS-like Tyrosine Kinase-3 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor with Potentially High Efficiency against Acute Myelocytic Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to N-methyl-N-phenylpiperidin-4-amine Derivatives and Analogues: From Core Scaffold to Therapeutic Potential

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Foreword: Unlocking the Versatility of the 4-Anilinopiperidine Core

The N-methyl-N-phenylpiperidin-4-amine scaffold, a core component of the broader 4-anilinopiperidine class of molecules, represents a fascinating and highly versatile platform in medicinal chemistry. While historically associated with the potent opioid analgesic fentanyl and its analogues, this chemical framework possesses a remarkable capacity for molecular adaptation, enabling the design of ligands for a diverse array of biological targets far beyond the opioid receptors. This guide moves beyond the well-documented role of this scaffold in opioid chemistry, which has unfortunately been co-opted for illicit purposes, and instead focuses on its legitimate and promising applications in the discovery and development of novel therapeutics for a range of challenging diseases.

This document is structured to provide a logical and in-depth exploration of the N-methyl-N-phenylpiperidin-4-amine core and its derivatives. We will begin by examining the fundamental synthetic strategies that allow for the creation of diverse chemical libraries based on this scaffold. Subsequently, we will delve into the rich pharmacology of these compounds, exploring their interactions with key central nervous system (CNS) targets such as the dopamine transporter (DAT) and the sigma-1 receptor, as well as their potential as modulators of other important proteins like the C-C chemokine receptor type 5 (CCR5). Throughout this guide, we will emphasize the structure-activity relationships (SAR) that govern target affinity and functional activity, providing the causal reasoning behind experimental design and molecular modifications. Detailed experimental protocols and quantitative data are presented to offer practical insights for researchers actively working in this area.

I. The Synthetic Keystone: Building the N-methyl-N-phenylpiperidin-4-amine Library

The therapeutic potential of the N-methyl-N-phenylpiperidin-4-amine scaffold can only be unlocked through robust and flexible synthetic methodologies that allow for systematic exploration of chemical space. The core structure presents multiple points for diversification, primarily at the piperidine nitrogen (N1), the aniline nitrogen, and on the phenyl ring.

A common and efficient strategy for the synthesis of the core scaffold involves a reductive amination reaction. This approach offers a convergent and high-yielding pathway to the desired 4-anilinopiperidine framework.

Core Synthesis via Reductive Amination: A Validated Protocol

This protocol outlines a reliable method for the synthesis of the N-methyl-N-phenylpiperidin-4-amine core, which can be readily adapted for the creation of diverse analogues.

Step 1: Reductive Amination of N-Boc-4-piperidone with Aniline

-

Rationale: The use of N-Boc-4-piperidone as the starting material provides a key advantage: the Boc (tert-butyloxycarbonyl) protecting group on the piperidine nitrogen allows for selective functionalization of the 4-amino group in subsequent steps. Reductive amination with aniline is a classic and efficient method for forming the C-N bond.

-

Procedure:

-

To a solution of N-Boc-4-piperidone (1.0 eq) and aniline (1.0-1.2 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE), add a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5-2.0 eq) portion-wise at room temperature.

-

The reaction is typically stirred at room temperature for 12-24 hours. Progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure to yield tert-butyl 4-anilino-1-piperidinecarboxylate.

-

Step 2: N-Methylation of the Aniline Nitrogen

-

Rationale: Introduction of the methyl group on the aniline nitrogen is a crucial step in defining the core structure. A variety of methylation strategies can be employed.

-

Procedure (Example using Formaldehyde and Sodium Cyanoborohydride):

-

Dissolve tert-butyl 4-anilino-1-piperidinecarboxylate (1.0 eq) in a solvent like methanol (MeOH).

-

Add aqueous formaldehyde (37% solution, 2.0-3.0 eq) followed by sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 eq). The pH should be maintained between 6 and 7 by the addition of acetic acid.

-

Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or LC-MS.

-

Upon completion, quench the reaction with water and extract the product with an organic solvent like ethyl acetate. The combined organic layers are washed, dried, and concentrated to give tert-butyl 4-(N-methylanilino)-1-piperidinecarboxylate.

-

Step 3: Deprotection of the Piperidine Nitrogen

-

Rationale: Removal of the Boc protecting group is necessary to liberate the piperidine nitrogen for further diversification or to yield the final N-methyl-N-phenylpiperidin-4-amine core.

-

Procedure:

-

Dissolve the Boc-protected intermediate in a suitable solvent such as DCM or dioxane.

-

Add an excess of a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in dioxane, and stir at room temperature for 1-4 hours.

-

The solvent and excess acid are removed under reduced pressure. The resulting salt can be neutralized with a base to obtain the free amine, N-methyl-N-phenylpiperidin-4-amine.

-

This three-step sequence provides a reliable and scalable route to the core scaffold and its N-Boc protected precursor, which serves as a versatile intermediate for further chemical exploration.

B. Ligands for the Sigma-1 Receptor

The sigma-1 receptor is a unique intracellular chaperone protein located at the endoplasmic reticulum-mitochondrion interface that plays a crucial role in cellular stress responses and neuroprotection. [1]It has emerged as a promising therapeutic target for a variety of CNS disorders, including neurodegenerative diseases, pain, and psychiatric conditions. [1][2]The N-methyl-N-phenylpiperidin-4-amine scaffold has been shown to be a valuable template for the design of potent and selective sigma-1 receptor ligands.

Structure-Activity Relationships for Sigma-1 Receptor Binding:

-

Basic Amine: A key pharmacophoric feature for sigma-1 receptor ligands is a basic nitrogen atom, which is present in the piperidine ring of the N-methyl-N-phenylpiperidin-4-amine core. This nitrogen is believed to interact with a key acidic residue (Glu172) in the sigma-1 receptor binding site. [3]* Hydrophobic Moieties: The presence of two hydrophobic groups, such as the phenyl ring and the N1-substituent on the piperidine, is also critical for high-affinity binding. These groups occupy hydrophobic pockets within the receptor.

-

Linker Length and Conformation: The distance and conformational flexibility between the basic amine and the hydrophobic groups, dictated by the piperidine ring and the N1-substituent, are important for optimal receptor engagement.

| Compound/Derivative Class | Key Structural Features | Sigma-1 Receptor Binding Affinity (Ki, nM) | Reference |

| 1-Phenylpiperazine Analogues | Structural mimic of 2-phenylaminoethane moiety | 1 - 10 | [4] |

| 4-Phenyl-1-(4-phenylbutyl)piperidine (PPBP) | Prototypical high-affinity sigma-1 ligand | High affinity (specific value not stated) | [5] |

Sigma-1 Receptor Signaling and Neuroprotection:

Sigma-1 receptor activation by agonist ligands triggers a cascade of intracellular signaling events that contribute to its neuroprotective effects. As a chaperone protein, the sigma-1 receptor can translocate from the endoplasmic reticulum to other cellular compartments upon stimulation. [2]This translocation allows it to interact with and modulate the function of various client proteins, including ion channels and signaling kinases. This modulation of protein function can lead to the attenuation of cellular stress, enhancement of synaptic plasticity, and promotion of cell survival. [1][6]

III. Experimental Protocols for Biological Evaluation

To rigorously assess the therapeutic potential of novel N-methyl-N-phenylpiperidin-4-amine derivatives, a suite of well-validated in vitro and in vivo assays is essential. This section provides an overview of key experimental protocols.

A. In Vitro Assays

1. Radioligand Binding Assays

-

Objective: To determine the binding affinity (Ki) of test compounds for their target receptors (e.g., DAT, sigma-1 receptor).

-

Principle: This is a competitive binding assay where the test compound competes with a radiolabeled ligand of known high affinity for the target receptor.

-

General Protocol:

-

Prepare cell membrane homogenates from cells or tissues expressing the target receptor.

-

Incubate the membrane preparation with a fixed concentration of the radiolabeled ligand and varying concentrations of the test compound.

-

After reaching equilibrium, separate the bound from unbound radioligand by rapid filtration.

-

Quantify the amount of bound radioactivity using a scintillation counter.

-

The IC50 value (concentration of test compound that inhibits 50% of specific binding of the radioligand) is determined and converted to a Ki value using the Cheng-Prusoff equation.

-

2. Functional Assays

-

Objective: To determine the functional activity of the compounds (e.g., agonist, antagonist, inhibitor) at their target.

-

Example: Dopamine Transporter Uptake Assay

-

Culture cells stably expressing the dopamine transporter.

-

Pre-incubate the cells with varying concentrations of the test compound.

-

Add a fixed concentration of radiolabeled dopamine ([³H]DA).

-

After a short incubation period, terminate the uptake by washing the cells with ice-cold buffer.

-

Lyse the cells and measure the intracellular radioactivity.

-

The IC50 value for the inhibition of dopamine uptake can then be calculated.

-

-

Example: Sigma-1 Receptor Functional Assay (e.g., Neurite Outgrowth Assay)

-

Culture a suitable neuronal cell line (e.g., PC12 cells).

-

Treat the cells with nerve growth factor (NGF) in the presence or absence of varying concentrations of the test compound.

-

After a defined period, fix the cells and visualize the neurites.

-

Quantify neurite length and branching to assess the effect of the compound on neuronal differentiation, a process modulated by sigma-1 receptor activation.

-

B. In Vivo Models

-

Objective: To evaluate the efficacy of lead compounds in animal models of disease.

-

Example: Animal Models of Parkinson's Disease

-

6-OHDA or MPTP Models: These neurotoxin-based models induce a loss of dopaminergic neurons, mimicking some of the pathology of Parkinson's disease. Test compounds can be administered to assess their ability to protect against neurodegeneration or to alleviate motor symptoms.

-

-

Example: Animal Models of Neuropathic Pain

-

Chronic Constriction Injury (CCI) or Spared Nerve Injury (SNI) Models: These models involve surgical manipulation of a peripheral nerve to induce a state of chronic pain. The efficacy of test compounds in reducing pain-related behaviors (e.g., mechanical allodynia, thermal hyperalgesia) can be evaluated.

-

IV. Future Directions and Conclusion

The N-methyl-N-phenylpiperidin-4-amine scaffold and its analogues represent a privileged structure in medicinal chemistry with a demonstrated potential to yield potent and selective ligands for a variety of therapeutically relevant targets beyond the opioid system. The ongoing exploration of this chemical space is likely to lead to the discovery of novel drug candidates for the treatment of complex CNS disorders.

Future research in this area should focus on:

-

Structure-Based Drug Design: The increasing availability of high-resolution crystal structures of drug targets like the dopamine transporter and the sigma-1 receptor will enable more rational, structure-guided design of new analogues with improved affinity, selectivity, and pharmacokinetic properties.

-

Polypharmacology: A deeper understanding of the polypharmacology of these compounds, i.e., their ability to interact with multiple targets, may open up new therapeutic opportunities for complex, multi-factorial diseases.

-

Translational Studies: Rigorous in vivo studies in relevant animal models are crucial to validate the therapeutic potential of promising lead compounds and to bridge the gap between preclinical findings and clinical development.

References

-

Federal Register. (2023). Designation of Halides of 4-Anilinopiperidine as List I Chemicals. [Link]

-

Gassaway, M. M., et al. (2023). Recent advances in drug discovery efforts targeting the sigma 1 receptor system: Implications for novel medications designed to reduce excessive drug and food seeking. Frontiers in Pharmacology, 14, 1269108. [Link]

-

German, C. L., et al. (2016). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. Journal of medicinal chemistry, 59(21), 9928–9940. [Link]

-

Semantic Scholar. (n.d.). Fentanyl and the 4-Anilinopiperidine Group of Analgesics. [Link]

-

PubChem. (n.d.). N-methyl-N-phenylpiperidin-4-amine. [Link]

-

Lander, A. D., et al. (2018). Discovery and Optimization of a 4-Aminopiperidine Scaffold for Inhibition of Hepatitis C Virus Assembly. ACS infectious diseases, 4(12), 1774–1785. [Link]

-

Chen, L., et al. (2016). Synthesis, in vitro and in vivo evaluation of novel substituted N-(4-(2-(4-benzylpiperazin-1-yl)ethoxy)phenyl)-N-methyl-quinazolin-4-amines as potent antitumor agents. Bioorganic & medicinal chemistry letters, 26(8), 2063–2067. [Link]

-

González-Cruz, J. A., et al. (2021). N-acyl-4-arylaminopiperidines: Design and synthesis of a potential antimicrobial scaffold. ResearchGate. [Link]

-

Glennon, R. A., et al. (1992). Novel 1-phenylpiperazine and 4-phenylpiperidine derivatives as high-affinity sigma ligands. Journal of medicinal chemistry, 35(23), 4341–4347. [Link]

-

Bautista-Aguilera, Ó. M., et al. (2023). 1H-benzo[d]imidazol-2-yl)methyl)prop-2-yn-1-amine (MBA-159), a new mu. Digital CSIC. [Link]

-

Al-Saif, A., & Al-Harbi, N. O. (2021). Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases. Frontiers in neuroscience, 15, 639741. [Link]

-

Finney, Z. G., & Riley, T. N. (1980). 4-Anilidopiperidine analgesics. 3. 1-Substituted 4-(propananilido)perhydroazepines as ring-expanded analogs. Journal of Medicinal Chemistry, 23(8), 895-899. [Link]

-

PubChem. (n.d.). 4-Anilinopiperidine. [Link]

-

Ortiz-Rentería, M., et al. (2022). Sigma-1 Receptor Signaling: In Search of New Therapeutic Alternatives for Cardiovascular and Renal Diseases. International journal of molecular sciences, 23(19), 11843. [Link]

-

Laggner, C., et al. (2005). Disubstituted 1-aryl-4-aminopiperidine library synthesis using computational drug design and high-throughput batch and flow technologies. Journal of combinatorial chemistry, 7(5), 729–739. [Link]

-

Cignarella, G., et al. (2002). Design, synthesis, and preliminary pharmacological evaluation of 4-aminopiperidine derivatives as N-type calcium channel blockers active on pain and neuropathic pain. Journal of medicinal chemistry, 45(15), 3236–3245. [Link]

-

PubChem. (n.d.). 1-methyl-N-phenylpiperidin-4-amine. [Link]

-

Taylor & Francis Online. (2023). Full article: Sigma-1 Receptors & Disease (S1RaD) 2023. [Link]

-

Alila Medical Media. (2017, April 23). Neuroscience Basics: Dopamine Reward Pathway, Animation. [Video]. YouTube. [Link]

-

Bhardwaj, A., et al. (1998). Potent sigma1-receptor ligand 4-phenyl-1-(4-phenylbutyl) piperidine modulates basal and N-methyl-D-aspartate-evoked nitric oxide production in vivo. Stroke, 29(12), 2631–2640. [Link]

-

El-Sayed, M. A., et al. (2023). Design, synthesis, biological evaluation and computational studies of 4-Aminopiperidine-3, 4-dihyroquinazoline-2-uracil derivatives as promising antidiabetic agents. Bioorganic chemistry, 141, 106889. [Link]

-

Meltzer, P. C., et al. (1997). Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites. Journal of medicinal chemistry, 40(16), 2661–2673. [Link]

-

Sakloth, F., et al. (2021). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. ACS chemical neuroscience, 12(10), 1836–1847. [Link]

-

Wikipedia. (2023, December 14). 4-ANPP. [Link]

-

Regulations.gov. (2022). Designation of 4-Piperidone as a List I Chemical. [Link]

-

Federal Register. (2023). DEA Proposed Rule: Designation of Halides of 4-Anilinopiperidine as List I Chemicals (PDF). [Link]

Sources

- 1. Frontiers | Neuronal Sigma-1 Receptors: Signaling Functions and Protective Roles in Neurodegenerative Diseases [frontiersin.org]

- 2. Recent advances in drug discovery efforts targeting the sigma 1 receptor system: Implications for novel medications designed to reduce excessive drug and food seeking - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Disubstituted 1-aryl-4-aminopiperidine library synthesis using computational drug design and high-throughput batch and flow technologies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Overview of the structure and function of the dopamine transporter and its protein interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Dopamine - Wikipedia [en.wikipedia.org]

- 6. tandfonline.com [tandfonline.com]

The Versatile Scaffold: A Technical Guide to N-methyl-N-phenylpiperidin-4-amine as a Precursor for Novel Compounds

For Researchers, Scientists, and Drug Development Professionals

Abstract